molecular formula C17H36N4O B14262745 N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide CAS No. 159858-54-5

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide

Cat. No.: B14262745
CAS No.: 159858-54-5
M. Wt: 312.5 g/mol
InChI Key: WSAWWFMGHKFEIK-UHFFFAOYSA-N
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Description

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylmethylidene group, which is known for its reactivity and potential for forming stable complexes with various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide typically involves the reaction of dodecanoic acid with 4-aminobutylhydrazine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide to facilitate the formation of the amide bond. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Catalyst: N,N’-dicyclohexylcarbodiimide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Feed: Continuous feeding of dodecanoic acid and 4-aminobutylhydrazine

    Reaction Control: Automated temperature and pressure control systems

    Purification: Use of chromatographic techniques to purify the final product

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinylmethylidene group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives

    Reduction: Formation of hydrazine derivatives

    Substitution: Formation of substituted amides and hydrazones

Scientific Research Applications

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the synthesis of specialty polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets microbial cell membranes, leading to increased permeability and cell lysis.

    Pathways Involved: The hydrazinylmethylidene group interacts with membrane lipids, disrupting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}hexadecanamide: Similar structure but with a longer alkyl chain.

    N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}octadecanamide: Similar structure but with an even longer alkyl chain.

Uniqueness

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological membranes and its potential as a drug delivery agent.

Properties

CAS No.

159858-54-5

Molecular Formula

C17H36N4O

Molecular Weight

312.5 g/mol

IUPAC Name

N-[4-(hydrazinylmethylideneamino)butyl]dodecanamide

InChI

InChI=1S/C17H36N4O/c1-2-3-4-5-6-7-8-9-10-13-17(22)20-15-12-11-14-19-16-21-18/h16H,2-15,18H2,1H3,(H,19,21)(H,20,22)

InChI Key

WSAWWFMGHKFEIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCN=CNN

Origin of Product

United States

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